2-Ethyl-1-propan-2-ylimidazol-4-ol
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Overview
Description
2-Ethyl-1-propan-2-ylimidazol-4-ol is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-propan-2-ylimidazol-4-ol typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of substituted imidazoles, including this compound, often involves the use of heterogeneous catalysts like ZnFe2O4 nanoparticles. These catalysts facilitate the reaction of aldehydes, benzil, and primary amines to produce the desired imidazole derivatives in good yields .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1-propan-2-ylimidazol-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of alkylated imidazole derivatives.
Scientific Research Applications
2-Ethyl-1-propan-2-ylimidazol-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-1-propan-2-ylimidazol-4-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The exact pathways and molecular targets can vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
1,3-Diazole: Another imidazole derivative with similar structural features.
Histidine: An amino acid containing an imidazole ring.
Metronidazole: A well-known antimicrobial agent with an imidazole core.
Uniqueness
2-Ethyl-1-propan-2-ylimidazol-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other imidazole derivatives, it may exhibit unique reactivity and selectivity in various chemical reactions .
Properties
Molecular Formula |
C8H14N2O |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-ethyl-1-propan-2-ylimidazol-4-ol |
InChI |
InChI=1S/C8H14N2O/c1-4-7-9-8(11)5-10(7)6(2)3/h5-6,11H,4H2,1-3H3 |
InChI Key |
AZKRXAYDOHPFSI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CN1C(C)C)O |
Origin of Product |
United States |
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